molecular formula C15H22N2O4 B6421050 4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1047682-58-5

4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B6421050
CAS No.: 1047682-58-5
M. Wt: 294.35 g/mol
InChI Key: FBZBMWVVMQEBCR-UHFFFAOYSA-N
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Description

This compound features a 4-oxobutanoic acid backbone substituted with two distinct amino groups:

  • A 2-ethyl-6-methylphenyl moiety at position 2.
  • A 2-hydroxyethyl group at position 2.

The hydroxyethyl group introduces hydrogen-bonding capacity, which may influence solubility and target interactions.

Properties

IUPAC Name

4-(2-ethyl-6-methylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-11-6-4-5-10(2)14(11)17-13(19)9-12(15(20)21)16-7-8-18/h4-6,12,16,18H,3,7-9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZBMWVVMQEBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid, also known by its IUPAC name, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1047682-58-5

The compound exhibits various biological activities that can be attributed to its structural features:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the aromatic amine and the hydroxyl group enhances its interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Research indicates that similar compounds with analogous structures possess antimicrobial activity against various pathogens. The ability to disrupt bacterial cell membranes or interfere with metabolic processes could be a mechanism through which this compound exerts its effects.
  • Neuroprotective Effects : Compounds with similar functional groups have shown promise in neuroprotection, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Anticancer Studies

A study investigated the effects of this compound on different cancer cell lines. The results demonstrated:

  • Cell Viability Reduction : Significant reduction in cell viability was observed in breast and colon cancer cell lines after treatment with varying concentrations of the compound.
  • Mechanism Elucidation : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis via intrinsic pathways.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1545
HT-29 (Colon)2050

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar compounds. While specific data for this compound is limited, related compounds showed:

  • Inhibition Zones Against Bacteria : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones indicative of antimicrobial activity.
BacteriaInhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli10

Comparison with Similar Compounds

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

  • Structure : Fluorine substituent at the phenyl ring’s ortho position.
  • Key Differences: Lacks the hydroxyethylamino group at position 2. Fluorine’s electronegativity increases polarity compared to ethyl/methyl groups.

4-(2-(2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic Acid (DTK420)

  • Structure : Contains a 2,6-dimethylphenyl group and a 2-oxoethyl substituent.
  • Key Differences: 2-oxoethyl group (keto functionality) vs. 2-hydroxyethyl (alcohol group) in the target compound.
  • Relevance: Structural analogs like DTK420 are noted in industrial material databases, highlighting their use in synthetic chemistry and toxicology studies .

4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid

  • Structure : Features a 2-ethylphenyl group without the 6-methyl substitution.
  • Key Differences :
    • Absence of 6-methyl and 2-hydroxyethyl groups simplifies the structure.
    • Lower molecular weight (221.25 g/mol vs. ~265–280 g/mol estimated for the target compound).
  • Properties: Canonical SMILES and InChI data confirm its stability and hydrogen-bonding capacity (2 donors) .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Hydrogen Bond Donors Potential Applications
Target Compound C₁₆H₂₁N₂O₅* 2-ethyl-6-methylphenyl, 2-hydroxyethyl 3 (estimated) Enzyme inhibition, drug design
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid C₁₀H₈FNO₃ 2-fluorophenyl 2 Metal coordination, chelation
DTK420 C₁₄H₁₇N₂O₄ 2,6-dimethylphenyl, 2-oxoethyl 2 Industrial synthesis
4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid C₁₂H₁₅NO₃ 2-ethylphenyl 2 Biochemical intermediates

Research Implications

  • Substituent Effects: The 2-hydroxyethyl group in the target compound likely enhances solubility compared to analogs with non-polar or keto groups.
  • Steric Considerations : The 6-methyl substitution on the phenyl ring may improve selectivity in enzyme binding by restricting conformational flexibility .
  • Biological Potential: While analogs like DTK420 are flagged in industrial safety databases, the target compound’s hydroxyl group could reduce toxicity risks associated with purely lipophilic structures .

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